![molecular formula C18H16Cl3N3O4S B4620378 ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4620378.png)
ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including acylation, hydrazinolysis, and subsequent characterizations like IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate involves reactions of specific carbonyl chlorides, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by various spectroscopic techniques (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using X-ray diffraction, revealing details about bond lengths, angles, and overall geometry. For instance, studies on derivatives hydrazone, such as (E)-ethyl 4-(2-(thiofen-2-ylmethylene) hydrazinyl)benzoate, provide crystallographic insights, including unit cell parameters and hydrogen bonding patterns (Miguel Morales-Toyo et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with proteins or nucleic acids, as inferred from studies on similar hydrazones. These interactions can be explored through methods like spectroscopic fluorescence and molecular docking, providing insights into binding mechanisms and reactivity (Miguel Morales-Toyo et al., 2019).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystallinity, can be determined through experimental characterization. For closely related compounds, properties like the crystal structure and melting points are derived from single-crystal X-ray diffraction analyses (Wangchun Xiang).
Scientific Research Applications
Synthesis and Potential Antimicrobial Applications
Ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate serves as a precursor in the synthesis of quinazolines and other heterocyclic compounds showing promise as antimicrobial agents. For instance, Desai et al. (2007) demonstrated the synthesis of new quinazolines with potential antibacterial and antifungal activities, highlighting the compound's role in developing therapeutics against common pathogens like Escherichia coli and Staphylococcus aureus Desai, N., Shihora, P. N., & Moradia, D. (2007). ChemInform.
Role in Photonic Applications
In photonic applications, the derivative ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, a related compound, was studied for its third-order nonlinear optical properties. This research, conducted by Nair et al. (2022), explored the potential of hydrazone derivatives doped into polymers for optical limiting, highlighting the material's promise in developing photonic devices Nair, V. S. et al. (2022). Laser and Particle Beams.
Anticancer Activity
Another significant application is in the development of novel agents for cancer therapy. Gad et al. (2020) reported the synthesis and evaluation of derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for their apoptosis-inducing potential in breast cancer cell lines. This study underscores the versatility of ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate derivatives in medicinal chemistry, offering a pathway to new cancer treatments Gad, E. et al. (2020). Molecules.
properties
IUPAC Name |
ethyl 4-[[[2-(2,4,5-trichlorophenoxy)acetyl]amino]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O4S/c1-2-27-17(26)10-3-5-11(6-4-10)22-18(29)24-23-16(25)9-28-15-8-13(20)12(19)7-14(15)21/h3-8H,2,9H2,1H3,(H,23,25)(H2,22,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIWPNVHKBLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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